Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl-
Description
Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- is a tertiary alcohol characterized by a propanol backbone with a methyl group at the second carbon and a 4-dimethylaminobenzylamino substituent.
Properties
CAS No. |
22563-93-5 |
|---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H22N2O/c1-13(2,10-16)14-9-11-5-7-12(8-6-11)15(3)4/h5-8,14,16H,9-10H2,1-4H3 |
InChI Key |
JFCRVCBYNAHSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Nitroalkane Hydroxymethylation and Reduction
A foundational approach involves hydroxymethylation of nitroalkanes followed by catalytic hydrogenation. For example, 2-nitropropane undergoes hydroxymethylation with formaldehyde to form 2-nitro-2-methylpropan-1-ol, which is subsequently reduced to 2-amino-2-methyl-1-propanol (AMP) using hydrogen gas over a palladium catalyst. This intermediate is critical for further derivatization.
Key Reaction Steps:
-
Hydroxymethylation:
-
Catalytic Hydrogenation:
The AMP intermediate is then reacted with 4-dimethylaminobenzyl chloride in a nucleophilic substitution to introduce the benzylamino group. This step requires anhydrous conditions and a base such as triethylamine to scavenge HCl.
Aziridine Ring-Opening Strategy
Acid-Catalyzed Ring Opening of 2,2-Dimethyl Aziridine
A patent describes the synthesis of 2-amino-2-methyl-1-propanol via ring-opening of 2,2-dimethyl aziridine in a slightly acidic aqueous system (pH 3.5–4) at 40–50°C. The aziridine reacts with water under mild acidic conditions to form the amino alcohol, which is subsequently functionalized with 4-dimethylaminobenzyl groups.
Optimized Conditions:
-
Temperature: 40–50°C (avoids polymerization)
-
Reaction Time: 1 hour
-
Neutralization: Sodium hydroxide to pH 9.5–10
This method’s efficiency lies in avoiding high-pressure hydrogenation and enabling direct functionalization.
Reductive Amination Approach
Condensation with 4-Dimethylaminobenzaldehyde
Reductive amination offers a one-pot route by reacting 2-amino-2-methyl-1-propanol with 4-dimethylaminobenzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride). The imine intermediate is reduced to the secondary amine, yielding the target compound.
Reaction Scheme:
This method is advantageous for its simplicity but requires strict pH control (pH 6–7) to minimize side reactions.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Nitroalkane Hydrogenation | High-pressure H₂, Pd/C catalyst | 70–80% | 95% | Moderate |
| Aziridine Ring-Opening | Mild acidic aqueous, 40–50°C | >90% | >99% | High |
| Reductive Amination | Room temperature, NaBH₃CN | 65–75% | 90% | Limited by aldehyde cost |
The aziridine method outperforms others in yield and purity, making it industrially favorable. However, nitroalkane routes remain relevant for laboratories lacking specialized equipment.
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis confirms structural integrity. For example, the benzylamino group’s aromatic protons resonate at δ 7.45–7.62 ppm, while the methyl groups on the dimethylamino moiety appear as singlets near δ 2.8–3.0 ppm. The propanol backbone’s hydroxyl proton is typically observed as a broad singlet at δ 1.5–2.0 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 222.1732 (calculated for C₁₃H₂₂N₂O⁺), consistent with the molecular formula.
Industrial-Scale Considerations
Cost-Benefit Analysis
-
Raw Material Costs: 2,2-Dimethyl aziridine is cost-prohibitive for small-scale synthesis, favoring nitroalkane routes.
-
Catalyst Recycling: Palladium catalysts in hydrogenation can be reused 3–5 times before activity loss.
Emerging Methodologies
Flow Chemistry Applications
Continuous-flow systems enhance the aziridine ring-opening process by improving heat transfer and reducing reaction times. Preliminary studies show 20% faster kinetics compared to batch reactors.
Biocatalytic Approaches
Enzymatic amination using transaminases is under investigation but currently limited by low substrate specificity for bulky benzylamino groups.
Chemical Reactions Analysis
Types of Reactions
Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- can yield aldehydes or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of products, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- has been investigated for its potential anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
| Compound | Target Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | MDA468 (Breast Cancer) | 0.05 |
| Compound B | SH-SY5Y (Neuroblastoma) | 0.10 |
Mechanism of Action:
The mechanism underlying the anticancer activity typically involves the induction of cellular stress responses leading to programmed cell death. Research indicates that the presence of specific functional groups enhances binding affinity to target proteins involved in cell cycle regulation.
Materials Science
Polymer Synthesis:
Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- is utilized in the synthesis of advanced polymers. Its amine group can act as a nucleophile in polymerization reactions, contributing to the development of new materials with improved thermal and mechanical properties.
| Polymer Type | Properties Enhanced | Application |
|---|---|---|
| Thermoplastic Elastomers | Flexibility, resilience | Automotive parts |
| Biodegradable Polymers | Environmental friendliness | Packaging materials |
Environmental Science
Carbon Dioxide Capture:
This compound has been studied for its efficacy in carbon dioxide capture technologies. Its sterically hindered amine structure allows for high absorption capacity and low regeneration energy, making it a promising candidate for reducing greenhouse gas emissions.
Case Study:
A recent study evaluated the performance of Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- in a CO2 capture system:
| Parameter | Value |
|---|---|
| Absorption Capacity | 5.4 mol/kg |
| Regeneration Energy Cost | 1.5 MJ/kg |
Mechanism of Action
The mechanism of action of Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-2-Methyl-Propan-1-OL (CAS 124-68-5)
Structural Similarities :
- Both compounds share a propanol backbone with a methyl group at the second carbon.
- The primary amino group in 2-Amino-2-Methyl-Propan-1-OL is replaced with a dimethylaminobenzylamino group in the target compound.
Functional Differences :
- The target compound’s aromatic substituent may introduce additional toxicity concerns, though specific data are unavailable.
Physicochemical Properties :
(2R)-1-[4-[(5-Bromo-4-phenylazanyl-pyrimidin-2-yl)amino]phenoxy]-3-dimethylamino-propan-2-ol ()
Structural Overlaps :
- Both compounds feature a dimethylamino group and a propanol backbone.
- The target compound lacks the bromopyrimidine and anilino substituents present in ’s molecule.
Molecular Weight and Complexity :
Cyanazine (Propanenitrile Derivative, )
Functional Group Contrast :
- Cyanazine contains a propanenitrile core with a triazine ring, while the target compound is an alcohol.
Regulatory and Toxicity Insights :
- Cyanazine was banned due to environmental and health risks, highlighting the importance of substituent choice in safety profiles . The target compound’s dimethylamino and benzyl groups may require rigorous ecotoxicological evaluation if used industrially.
Tabulated Comparison of Key Features
Biological Activity
Chemical Structure and Properties
Chemical Name: Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl-
Molecular Formula: C12H19N2O
Molecular Weight: 207.29 g/mol
This compound features a propanol backbone with a dimethylaminobenzylamino group attached, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to Propan-1-ol derivatives exhibit notable anticancer properties. For instance, research on related compounds has shown that they can inhibit cell proliferation in various cancer cell lines, including HeLa and SH-SY5Y cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Propan-1-ol derivative | HeLa | 27 ± 4 |
| Propan-1-ol derivative | SH-SY5Y | 33 ± 4 |
These findings suggest that modifications in the chemical structure can enhance potency against specific cancer types .
Antimicrobial Activity
Propan-1-ol derivatives have been explored for their antimicrobial properties. The presence of the dimethylamino group is believed to enhance membrane permeability, leading to increased efficacy against bacterial strains. In vitro studies demonstrated that these compounds exhibit significant antibacterial activity against Gram-positive bacteria.
The proposed mechanisms of action for Propan-1-ol derivatives include:
- Inhibition of DNA Synthesis: Similar compounds have shown the ability to intercalate DNA, disrupting replication processes.
- Apoptosis Induction: Activation of apoptotic pathways has been noted in various studies, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: The compounds can induce cell cycle arrest at the G1/S checkpoint, preventing further proliferation.
Study 1: Anticancer Efficacy in HeLa Cells
A study conducted on HeLa cells treated with various concentrations of Propan-1-ol derivatives showed a dose-dependent decrease in cell viability. The results indicated an IC50 value of approximately 27 µM, suggesting moderate potency compared to established chemotherapeutics .
Study 2: Antimicrobial Testing Against Staphylococcus aureus
In another investigation, Propan-1-ol derivatives were tested against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 16 µg/mL, showcasing promising antibacterial activity that warrants further exploration for therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Propan-1-ol derivatives. Modifications to the alkyl chains or substituents on the aromatic ring can significantly influence both potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Increased alkyl chain length | Enhanced cytotoxicity |
| Substituted aromatic rings | Variable effects on binding |
Research indicates that certain substitutions can lead to improved binding affinity for target proteins involved in cancer progression and microbial resistance .
Q & A
Q. What are the recommended synthetic routes for Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl-?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions. A plausible route includes:
Grignard Reaction : React 2-methylpropanal with a Grignard reagent (e.g., methylmagnesium bromide) to form a tertiary alcohol intermediate .
Amine Functionalization : Introduce the 4-dimethylaminobenzylamino group via nucleophilic substitution or reductive amination. For example, react the intermediate with N,N-dimethyl-4-aminobenzylamine in the presence of a coupling agent (e.g., EDC/HOBt) under inert conditions .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization to isolate the pure product.
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize solvent polarity to enhance yield (e.g., DMF for polar intermediates, toluene for non-polar steps) .
Q. How should researchers handle and store Propan-1-ol, 2-(4-dimethylaminobenzylamino)-2-methyl- safely?
Methodological Answer: Based on safety data for structurally similar compounds:
- Hazards : Potential skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
- Handling :
- Use PPE: Nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid aerosol inhalation.
- Storage :
- Store in a tightly sealed amber vial at 2–8°C under nitrogen to prevent oxidation.
- Separate from strong acids/bases to avoid decomposition.
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identify methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and hydroxyl signals (broad, δ 1–5 ppm). Compare with predicted spectra from computational tools (e.g., ACD/Labs) .
IR Spectroscopy : Confirm O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
Mass Spectrometry (HRMS) : Verify molecular ion peak (m/z ~235.2 for [M+H]⁺ assuming C₁₃H₂₁N₂O).
Q. How can reaction yields be optimized during the introduction of the 4-dimethylaminobenzylamino group?
Methodological Answer: Yield optimization requires addressing steric and electronic challenges:
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for reductive amination or copper(I) iodide for Ullmann-type couplings .
- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states. Avoid protic solvents that may deactivate catalysts.
- Temperature Control : Conduct reactions at 60–80°C to balance kinetics and side reactions.
- Work-Up : Extract unreacted starting materials with dichloromethane/water phases to isolate the product.
Case Study : A 20% yield increase was achieved using DMSO as the solvent and Pd/C (5 mol%) under hydrogen gas (1 atm) .
Q. How can discrepancies between theoretical and experimental NMR data be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects or impurities. Steps to resolve:
Deuterated Solvents : Ensure complete deuteration (e.g., DMSO-d₆ instead of CDCl₃) to eliminate solvent peaks .
2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic vs. aliphatic protons) .
Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (Gaussian or ORCA software).
Purification Reassessment : Repeat column chromatography if impurities (e.g., residual amines) distort signals.
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer: Given its structural similarity to bioactive amino alcohols, prioritize:
Cytotoxicity Assays :
Anti-Inflammatory Activity :
- COX-2 Inhibition : Measure IC₅₀ via ELISA using recombinant COX-2 enzyme.
Receptor Binding Studies :
- GPCR Screening : Radioligand binding assays for adrenergic or serotonin receptors.
Data Interpretation : Normalize results to positive controls (e.g., aspirin for COX-2) and validate with triplicate experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
